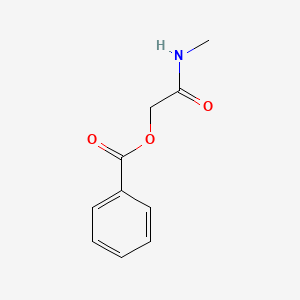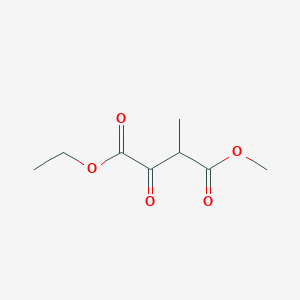
Benzoic acid methylcarbamoylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid methylcarbamoylmethyl ester: is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including pharmaceuticals, food, and cosmetics. This particular ester is derived from benzoic acid and methylcarbamoylmethyl alcohol, resulting in a compound with unique chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification: The most common method for preparing benzoic acid methylcarbamoylmethyl ester is through the esterification of benzoic acid with methylcarbamoylmethyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Transesterification: Another method involves the transesterification of methyl benzoate with methylcarbamoylmethyl alcohol. This reaction can be catalyzed by a base such as sodium methoxide.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts and microwave-assisted reactions are also explored to enhance reaction rates and reduce energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Benzoic acid methylcarbamoylmethyl ester can undergo hydrolysis in the presence of an acid or base to yield benzoic acid and methylcarbamoylmethyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Aminolysis: Reaction with amines can convert the ester into amides.
Common Reagents and Conditions:
Acidic Hydrolysis: Requires a strong acid catalyst like hydrochloric acid and water.
Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide.
Reduction: Utilizes lithium aluminum hydride or diisobutylaluminum hydride.
Aminolysis: Involves amines such as ammonia or primary amines.
Major Products:
Hydrolysis: Benzoic acid and methylcarbamoylmethyl alcohol.
Reduction: Benzoic alcohol and methylcarbamoylmethyl alcohol.
Aminolysis: Benzoic amide and methylcarbamoylmethyl amide.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of various pharmaceuticals and fine chemicals.
- Employed in the study of esterification and transesterification reactions.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its role in metabolic pathways involving ester hydrolysis.
Medicine:
- Explored as a potential prodrug for delivering active pharmaceutical ingredients.
- Used in the formulation of topical medications due to its ability to penetrate the skin.
Industry:
- Utilized in the production of fragrances and flavoring agents.
- Applied in the manufacture of polymers and resins .
Wirkmechanismus
The mechanism of action of benzoic acid methylcarbamoylmethyl ester involves its hydrolysis to benzoic acid and methylcarbamoylmethyl alcohol. Benzoic acid is known to exert antimicrobial effects by disrupting microbial cell membranes and inhibiting enzyme activity. The ester itself may also interact with biological membranes, enhancing the delivery of active compounds .
Vergleich Mit ähnlichen Verbindungen
Methyl benzoate: Another ester of benzoic acid, commonly used in fragrances and as a solvent.
Ethyl benzoate: Similar in structure and used in similar applications as methyl benzoate.
Benzyl benzoate: Used as a medication and insect repellent.
Uniqueness: Benzoic acid methylcarbamoylmethyl ester is unique due to the presence of the methylcarbamoylmethyl group, which imparts distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .
Eigenschaften
CAS-Nummer |
106231-50-9 |
|---|---|
Molekularformel |
C10H11NO3 |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
[2-(methylamino)-2-oxoethyl] benzoate |
InChI |
InChI=1S/C10H11NO3/c1-11-9(12)7-14-10(13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) |
InChI-Schlüssel |
ZWAHHEQQTJUTPW-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)COC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14330506.png)
![1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene](/img/structure/B14330515.png)

amino}-2-(propan-2-yl)pentanenitrile](/img/structure/B14330523.png)
![4,4,4',4'-Tetramethyl-2H,2'H,4H,4'H-3,3'-spirobi[[1]benzopyran]-7,7'-diol](/img/structure/B14330525.png)




![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)
![1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14330577.png)

